

# Application Notes and Protocols for (R)-STU104 (SRT2104)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(R)-STU104**, publicly known as SRT2104, is a first-in-class, highly selective, and brain-permeable small molecule activator of Sirtuin 1 (SIRT1). SIRT1 is a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase that plays a crucial role in regulating a variety of cellular processes, including metabolism, inflammation, and longevity. As a potent SIRT1 activator, SRT2104 has demonstrated therapeutic potential in a range of preclinical models of disease and has been evaluated in human clinical trials.

These application notes provide a comprehensive overview of SRT2104, including its mechanism of action, dosage and administration guidelines derived from preclinical and clinical studies, and detailed protocols for its use in experimental settings.

### **Mechanism of Action**

SRT2104 directly activates SIRT1 by binding to a hydrophobic pocket on the enzyme, leading to enhanced deacetylation of SIRT1 substrates. This activation does not alter SIRT1 mRNA levels but increases the stability and activity of the SIRT1 protein. The downstream effects of SRT2104 are mediated through the deacetylation of numerous target proteins involved in various signaling pathways.

## **Data Presentation**



Table 1: In Vitro Efficacy of SRT2104

| Assay Type                    | Cell<br>Line/System        | Concentration | Observed<br>Effect                                    | Reference |
|-------------------------------|----------------------------|---------------|-------------------------------------------------------|-----------|
| SIRT1 Activation<br>(EC50)    | Recombinant<br>human SIRT1 | 0.3 μΜ        | 50% effective concentration for SIRT1 activation      |           |
| Osteogenic<br>Differentiation | C2C12<br>myoblasts         | 3 μΜ          | Increased<br>alkaline<br>phosphatase<br>(AP) activity | _         |
| Anti-<br>inflammatory         | C2C12 cells                | 3 μΜ          | Reduced<br>p65/ReIA<br>acetylation levels             |           |

**Table 2: Preclinical Dosage and Administration of SRT2104 in Mice** 



| Animal<br>Model                            | Dosage            | Administrat<br>ion Route | Duration | Key<br>Findings                                                                           | Reference |
|--------------------------------------------|-------------------|--------------------------|----------|-------------------------------------------------------------------------------------------|-----------|
| Longevity<br>Study<br>(C57BL/6J)           | ~100<br>mg/kg/day | Supplemente<br>d in diet | Lifelong | Increased mean and maximal lifespan, improved motor coordination and bone mineral density |           |
| Huntington's<br>Disease<br>(N171-82Q)      | 0.5% in diet      | Supplemente<br>d in diet | 18 weeks | Improved motor function, increased survival, attenuated brain atrophy                     |           |
| Duchenne<br>Muscular<br>Dystrophy<br>(mdx) | ~100<br>mg/kg/day | Supplemente<br>d in diet | 12 weeks | Improved muscle performance and reduced muscle damage                                     |           |
| Diabetes<br>(C57BL/6)                      | 100<br>mg/kg/day  | Supplemente<br>d in diet | 24 weeks | Increased SIRT1 protein, decreased testicular oxidative stress and apoptosis              |           |



| Ischemia/Rep      | Intraperitonea | Suppressed   |
|-------------------|----------------|--------------|
| erfusion 25 mg/kg | Single dose    | inflammatory |
| Injury            | I injection    | lung injury  |

Table 3: Clinical Dosage and Administration of SRT2104

in Humans

| Study Population           | Dosage             | Administrat<br>ion Route                       | Duration                             | Key<br>Findings                                                             | Reference |
|----------------------------|--------------------|------------------------------------------------|--------------------------------------|-----------------------------------------------------------------------------|-----------|
| Healthy<br>Volunteers      | 0.03 g to 3.0<br>g | Oral                                           | Single and 7-<br>day repeat<br>doses | Well- tolerated, dose- dependent but sub- proportional increase in exposure |           |
| Healthy Male<br>Volunteers | 500 mg             | Oral (fast/intermed iate/slow release tablets) | Single dose                          | Assessment of bioavailability of different formulations                     |           |

# **Experimental Protocols**

# **Protocol 1: In Vitro SRT2104 Treatment of Cultured Cells**

Objective: To assess the cellular effects of SRT2104 on a specific cell line.

#### Materials:

- Cell line of interest (e.g., C2C12 myoblasts)
- Complete cell culture medium (e.g., DMEM with 10% FBS and penicillin-streptomycin)
- SRT2104 (powder)



- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- Sterile microcentrifuge tubes
- Cell culture plates (e.g., 6-well or 96-well)

#### Procedure:

- Preparation of SRT2104 Stock Solution:
  - Dissolve SRT2104 powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C for long-term storage.
- Cell Seeding:
  - Seed the cells in the appropriate cell culture plates at a density that allows for optimal growth during the experiment.
- SRT2104 Treatment:
  - On the day of treatment, thaw the SRT2104 stock solution.
  - $\circ$  Prepare working solutions of SRT2104 by diluting the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 1  $\mu$ M, 3  $\mu$ M, 10  $\mu$ M).
  - Prepare a vehicle control using the same final concentration of DMSO as in the highest SRT2104 treatment group.
  - Remove the existing medium from the cells and replace it with the medium containing SRT2104 or vehicle control.
- Incubation:
  - Incubate the cells for the desired period (e.g., 24 hours).
- Downstream Analysis:



 After incubation, harvest the cells for downstream analysis, such as Western blotting, quantitative PCR, or functional assays.

## **Protocol 2: Oral Administration of SRT2104 in Mice**

Objective: To evaluate the in vivo effects of SRT2104 in a mouse model.

#### Materials:

- SRT2104 (powder)
- Vehicle (e.g., corn oil or a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
- Standard rodent chow
- Oral gavage needles
- Animal balance

#### Procedure:

- Formulation of SRT2104 for Oral Administration:
  - Dietary Supplementation: For long-term studies, SRT2104 can be mixed into the rodent chow at a specified concentration (e.g., 1.33 g/kg of chow to achieve a daily dose of approximately 100 mg/kg).
  - Oral Gavage: For acute or short-term studies, prepare a suspension of SRT2104 in a suitable vehicle. For example, a working solution can be made by adding a DMSO stock solution to corn oil and mixing thoroughly.
- · Animal Dosing:
  - Weigh each mouse to determine the correct volume of the SRT2104 formulation to administer.



- For oral gavage, gently restrain the mouse and administer the calculated volume of the SRT2104 suspension using an appropriately sized gavage needle.
- For dietary administration, provide the SRT2104-supplemented chow ad libitum.
- · Monitoring:
  - Monitor the animals regularly for any signs of toxicity or changes in behavior, body weight, and food intake.
- · Tissue Collection and Analysis:
  - At the end of the study, euthanize the mice and collect tissues of interest for downstream analysis.

# Mandatory Visualization Signaling Pathways and Experimental Workflows





Click to download full resolution via product page

Caption: SRT2104 activates SIRT1, leading to the deacetylation of key downstream targets and modulating cellular processes.





Click to download full resolution via product page

Caption: A generalized workflow for conducting in vivo studies with SRT2104 in mouse models.



To cite this document: BenchChem. [Application Notes and Protocols for (R)-STU104 (SRT2104)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12407902#r-stu104-dosage-and-administration-guidelines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com